molecular formula C15H11ClN2O2 B13242700 [2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetic acid

[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetic acid

Cat. No.: B13242700
M. Wt: 286.71 g/mol
InChI Key: FYAYOINVINLIPW-UHFFFAOYSA-N
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Description

2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves the reaction of 2-chlorophenylacetic acid with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzodiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials, 2-chlorophenylacetic acid and o-phenylenediamine, are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(2-chlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)benzimidazol-1-yl]acetic acid

InChI

InChI=1S/C15H11ClN2O2/c16-11-6-2-1-5-10(11)15-17-12-7-3-4-8-13(12)18(15)9-14(19)20/h1-8H,9H2,(H,19,20)

InChI Key

FYAYOINVINLIPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2CC(=O)O)Cl

Origin of Product

United States

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